molecular formula C17H14FNO3 B2950048 3-(3-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole CAS No. 383147-30-6

3-(3-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole

Cat. No.: B2950048
CAS No.: 383147-30-6
M. Wt: 299.301
InChI Key: SSFSWEZUKLFWJL-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole is a complex organic compound characterized by its unique structure, which includes a benzoxazole core, a fluorophenyl group, and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclodehydration of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the dioxolane moiety can be formed via a ketalization reaction involving a diol and a ketone.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of hydroxyl groups or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Its unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.

Medicine: The compound may have therapeutic potential, and research is ongoing to explore its use in treating various diseases.

Industry: Its applications in material science, such as in the development of advanced polymers and coatings, are also being investigated.

Mechanism of Action

The mechanism by which 3-(3-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors, while the dioxolane moiety could affect the compound's stability and bioavailability. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

  • 3-(3-Fluorophenyl)propionic acid: A related compound with a simpler structure.

  • 2,1-Benzoxazole derivatives: Other benzoxazole derivatives with different substituents.

Uniqueness: 3-(3-Fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to fully understand its properties and harness its full potential.

Properties

IUPAC Name

3-(3-fluorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c1-17(20-7-8-21-17)12-5-6-15-14(10-12)16(22-19-15)11-3-2-4-13(18)9-11/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFSWEZUKLFWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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